molecular formula C6H6N4O B13668624 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

Katalognummer: B13668624
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: BFCRWJLUIVXDLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF (dimethylformamide) or NaNO2 in aqueous acetic acid . The reaction conditions often require the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis and cell cycle arrest in cancer cells .

Eigenschaften

Molekularformel

C6H6N4O

Molekulargewicht

150.14 g/mol

IUPAC-Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

InChI

InChI=1S/C6H6N4O/c1-4-8-5-2-7-6(11)3-10(5)9-4/h2-3,11H,1H3

InChI-Schlüssel

BFCRWJLUIVXDLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=C(N=CC2=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.